molecular formula C7H5NO3S B12948156 1,1-dioxo-1,2-benzothiazol-3-one

1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B12948156
M. Wt: 189.14 g/mol
InChI Key: CVHZOJJKTDOEJC-ZFJHNFROSA-N
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Description

1,1-Dioxo-1,2-benzothiazol-3-one, commonly known as saccharin, is a synthetic compound with the chemical formula C₇H₅NO₃S. It is best recognized as a high-intensity artificial sweetener, exhibiting 300–500 times the sweetness of sucrose . Beyond its role in food additives, saccharin has pharmaceutical applications, serving as a salt-forming agent due to its hydrogen-bonding capabilities (N–H donor and S=O/C=O acceptors) and low toxicity . Recent studies also highlight its function as a plant immunity inducer, activating systemic acquired resistance (SAR) by upregulating salicylic acid (SA) signaling and pathogenesis-related (PR) genes .

Properties

Molecular Formula

C7H5NO3S

Molecular Weight

189.14 g/mol

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1

InChI Key

CVHZOJJKTDOEJC-ZFJHNFROSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)[13C](=O)NS2(=O)=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxo-1,2-benzothiazol-3-one can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide. This process typically involves the following steps:

Industrial Production Methods

In industrial settings, saccharin is often produced using a method developed by O. Senn and G. F. Schlaudecker. This method involves the following steps:

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dioxo-1,2-benzothiazol-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with taste receptors on the tongue. It binds to the sweet taste receptors, specifically the T1R2/T1R3 receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness. Additionally, its antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The benzothiazol-3-one core, modified with sulfone groups and substituents, enables diverse applications. Below is a detailed comparison with structurally related compounds:

Saccharin Derivatives

N-Bromosaccharin (2-Bromo-1,1-dioxo-1,2-benzothiazol-3-one)
  • Structure : Bromine substitution at position 2 .
  • Applications : Primarily a chemical intermediate; biological activity remains understudied.
2-Ethyl-1,1-dioxo-1,2-benzothiazol-3-one
  • Structure : Ethyl group at position 2 .
  • Properties : Enhanced lipophilicity (logP ~2.5) compared to saccharin (logP ~0.9).
2-Heptyl-1,1-dioxo-1,2-benzothiazol-3-one
  • Structure : Heptyl chain at position 2 .
  • Properties : High lipophilicity (logP ~5.2), likely influencing membrane permeability.
  • Applications : NSC400076 (National Service Center identifier); biological activity unspecified.
4-Methoxy-1,1-dioxo-1,2-benzothiazol-3-one
  • Structure : Methoxy group at position 4 .
  • Properties : Altered electronic profile due to electron-donating methoxy group.

Structurally Related Heterocycles

6-Chloro-1,1-dioxo-1,4,2-benzodithiazines
  • Structure : Benzodithiazine ring with chlorine at position 6 .
  • Applications : Exhibit antitumor, diuretic, radioprotective, and anti-HIV activities.
  • Key Difference : Sulfur atoms at positions 1 and 4 alter ring strain and electronic properties compared to saccharin’s benzothiazole core.
HDAC6/Hsp90 Dual Inhibitors
  • Structure : Incorporation of the benzothiazol-3-one moiety into isoindolin-1-one-based scaffolds .
  • Applications: Potential anticancer agents via histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90) inhibition.

Comparative Analysis

Physicochemical Properties

Compound Water Solubility logP pKa
Saccharin High 0.9 2.2
2-Ethyl derivative Low 2.5 N/A
2-Heptyl derivative Very low 5.2 N/A
6-Chloro-benzodithiazines Moderate 1.8 4.5

Research Findings and Trends

  • Plant Immunity : Saccharin primes defense responses in Arabidopsis and wheat, reducing pathogen susceptibility .
  • Pharmaceutical Salts : Saccharin’s low toxicity and hydrogen-bonding capacity make it ideal for drug formulations (e.g., chlordiazepoxide saccharinate) .
  • Anticancer Potential: Derivatives like HDAC6/Hsp90 inhibitors demonstrate early promise, though metabolic instability remains a challenge .

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